![molecular formula C17H23ClN2O2 B2832216 tert-Butyl 7-chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate CAS No. 1822826-73-2](/img/structure/B2832216.png)
tert-Butyl 7-chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-Butyl 7-chloro-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate” is a complex organic molecule. It contains a spirocyclic structure, which is a compound with two rings sharing a single atom, in this case, the spiro atom is a quaternary carbon. The molecule also contains an indole group, a piperidine ring, and a tert-butyl ester group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the indole and piperidine rings, followed by the creation of the spirocyclic structure, and finally the addition of the tert-butyl ester group. The exact synthesis would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and piperidine rings would contribute to the rigidity of the molecule, while the spirocyclic structure would introduce additional complexity. The tert-butyl ester group would likely be in an equatorial position to minimize steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The indole ring is aromatic and thus relatively stable, but it can undergo electrophilic substitution reactions. The piperidine ring can act as a nucleophile in reactions due to the presence of a nitrogen atom. The ester group can undergo hydrolysis, transesterification, and other typical ester reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and stereochemistry would all influence its properties. For example, the presence of the polar ester group could enhance its solubility in certain solvents, while the complex ring system could influence its melting point and boiling point .Scientific Research Applications
- Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have demonstrated potent antimalarial activity . Researchers have explored the potential of this compound class as a basis for novel antimalarial drugs.
- The same class of compounds has also been investigated for its antidepressant activity . Understanding the molecular mechanisms behind this effect could lead to the development of new antidepressant medications.
- Some derivatives of 1H-[1,2,4]triazino[5,6-b]indole exhibit antileishmanial activity . Leishmaniasis is a parasitic disease, and finding effective treatments is crucial.
- Indolo[2,3-b]quinoxalines , structurally related to our compound, are known DNA intercalating agents with antiviral and cytotoxic properties . Researchers have explored their potential in cancer therapy and antiviral drug development.
- Incorporating a tert-butyl group into heterocycles can enhance their lipophilicity, which is essential for drug delivery through cell membranes . Researchers may investigate this compound as part of drug delivery systems.
- The synthesis of novel compounds, including those with tert-butyl substitutions, is of interest in medicinal and combinatorial chemistry . Researchers continue to explore efficient synthetic routes for these derivatives.
Antimalarial Activity
Antidepressant Properties
Antileishmanial Activity
DNA Intercalating Agents
Drug Delivery Systems
Synthetic Methodology
Mechanism of Action
Without specific context, it’s challenging to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The presence of an indole ring is interesting, as indole is a common structure in many natural products and pharmaceuticals, suggesting potential biological activity .
Future Directions
The study of complex organic molecules like this one is a vibrant area of research in chemistry. Such compounds can have a variety of applications, from pharmaceuticals to materials science. Future research could involve exploring the synthesis of this compound, studying its reactivity, investigating its potential uses, and more .
properties
IUPAC Name |
tert-butyl 7-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-16(2,3)22-15(21)20-9-7-17(8-10-20)11-19-14-12(17)5-4-6-13(14)18/h4-6,19H,7-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOXAJCTRQTUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 7-chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

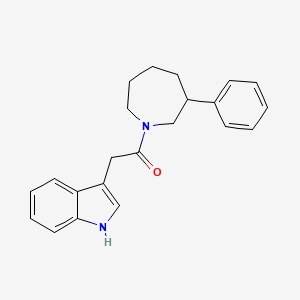
![6-[5-(4-Chlorophenyl)-2-methyl-3-furyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2832134.png)
![1-ethyl-N-(6-ethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2832136.png)

![2-[(3-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B2832138.png)
![N-(3,4-dimethoxyphenethyl)-3-(8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2832140.png)
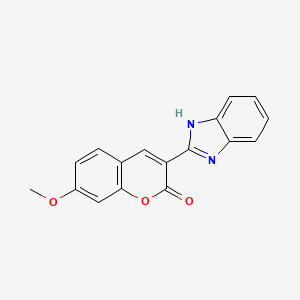
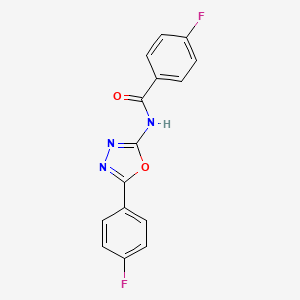
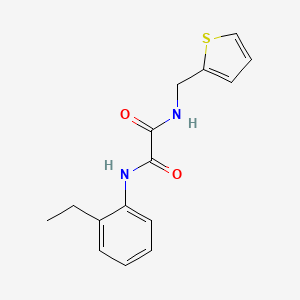

![2-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2832146.png)
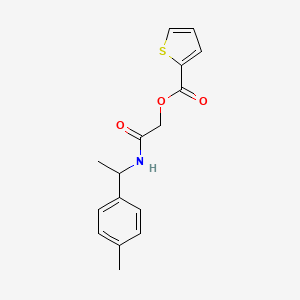

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2832155.png)